![molecular formula C25H24N2O5S B2589138 6-O-ethyl 3-O-methyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-05-6](/img/structure/B2589138.png)

6-O-ethyl 3-O-methyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

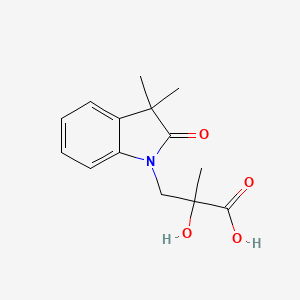

This compound is a derivative of thieno[2,3-c]pyridine, which is a heterocyclic compound . Thieno[2,3-c]pyridine derivatives are known to exhibit a wide spectrum of biological activities .

Molecular Structure Analysis

The compound contains a thieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyridine ring . The dihydropyrimidine ring in similar compounds is known to adopt a screw-boat conformation .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

The core structure of F1298-0111 resembles that of imidazole-based compounds, which are known for their wide range of pharmacological activities. This suggests that F1298-0111 could be investigated for similar activities, including:

- Antibacterial and Antimycobacterial : Its structural similarity to known antimicrobial agents could make it a candidate for developing new antibiotics .

- Anti-inflammatory : The compound could be studied for its potential to reduce inflammation, possibly by inhibiting specific enzymes or signaling pathways involved in inflammatory responses .

Antitumor Activity

Compounds with a biphenyl moiety have been associated with antitumor properties. F1298-0111 could be explored for:

- Cancer Cell Inhibition : Its potential to inhibit the growth of cancer cells, particularly in solid tumors where biphenyl compounds have shown efficacy .

Antidiabetic Applications

The presence of a thieno[2,3-c]pyridine ring in F1298-0111 could be indicative of antidiabetic properties, as similar structures have been observed in antidiabetic drugs. Research could focus on:

- Insulin Sensitivity : Enhancing insulin sensitivity in cells, thereby improving glucose uptake and management in diabetic patients .

Anti-allergic Properties

Given the compound’s structural features, it could be studied for anti-allergic applications, such as:

- Histamine Receptor Blockade : Acting as an antagonist to histamine receptors, potentially providing relief from allergic reactions .

Neurological Disorders

The compound’s unique structure might allow it to cross the blood-brain barrier, making it a candidate for treating neurological disorders:

- Neuroprotection : Protecting neurons from damage, which could be beneficial in conditions like Alzheimer’s disease or Parkinson’s .

Antiviral Research

The imidazole ring found in F1298-0111 is a common feature in antiviral drugs, suggesting possible applications in:

- Viral Replication Inhibition : The compound could be studied for its ability to inhibit viral replication, potentially offering a new avenue for antiviral therapy .

Antioxidant Potential

Compounds with heterocyclic rings often exhibit antioxidant properties. F1298-0111 could be explored for:

- Free Radical Scavenging : Neutralizing free radicals, which could help in preventing oxidative stress-related diseases .

Chemical Synthesis and Catalysis

The compound’s structure indicates potential use in chemical synthesis and catalysis, such as:

Eigenschaften

IUPAC Name |

6-O-ethyl 3-O-methyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5S/c1-3-32-25(30)27-14-13-19-20(15-27)33-23(21(19)24(29)31-2)26-22(28)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12H,3,13-15H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYELZIISVKUYNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate](/img/structure/B2589059.png)

![2-[4-[[4-(Hydroxymethyl)phenyl]methyl]piperazin-1-yl]acetonitrile](/img/structure/B2589062.png)

![2-[1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2589065.png)

![2-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2589068.png)

![5-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2589072.png)

![6-Methyl-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2589075.png)

![[1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate](/img/structure/B2589076.png)

![N-(2-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2589078.png)